Cellotetraosa

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La maltotetraosa es un tetrasacárido compuesto por cuatro unidades de glucosa unidas por enlaces glucosídicos α-1,4 . Este compuesto es un miembro de la clase de los oligosacáridos, que consiste en carbohidratos formados por 3 a 10 unidades de monosacáridos . La maltotetraosa es conocida por su versatilidad en el procesamiento de alimentos y sus funciones fisiológicas específicas, lo que la convierte en un compuesto valioso en las industrias médica, química y alimentaria .

Aplicaciones Científicas De Investigación

La maltotetraosa tiene una amplia gama de aplicaciones en investigación científica. En la industria alimentaria, se utiliza para mejorar la calidad de diversos productos, incluidos el helado, el chocolate, las bebidas y el pan . Su capacidad superior de retención de humedad y resistencia a la retrogradación de los alimentos con almidón la hacen valiosa en el procesamiento de alimentos . En el campo médico, se ha demostrado que la maltotetraosa inhibe las primeras etapas de la aterosclerosis y suprime el crecimiento de ciertas bacterias patógenas . Además, mejora el entorno intestinal al promover el crecimiento de bacterias beneficiosas . En la industria química, la maltotetraosa se utiliza como sustrato para la producción de otros oligosacáridos y como componente en varios ensayos bioquímicos .

Mecanismo De Acción

El mecanismo de acción de la maltotetraosa implica su interacción con enzimas y receptores específicos en el cuerpo. La maltotetraosa es hidrolizada por enzimas como la amilasa de maltotetraosa, lo que da como resultado la liberación de unidades de glucosa . Estas unidades de glucosa son luego utilizadas por el cuerpo para la producción de energía y otros procesos metabólicos. La maltotetraosa también interactúa con los receptores en el tracto intestinal, promoviendo el crecimiento de bacterias beneficiosas y mejorando el entorno intestinal . Además, se ha demostrado que la maltotetraosa inhibe la expresión de la molécula de adhesión intercelular-1, que desempeña un papel en el desarrollo de la aterosclerosis .

Análisis Bioquímico

Biochemical Properties

Cellotetraose interacts with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for enzymes like cellobiose 2-epimerase (CE), which reversibly epimerizes the reducing end D-glucose residue of β- (1→4)-linked disaccharides to D-mannose residue . Moreover, it is used by cellulosic bacteria as a source of energy .

Cellular Effects

Cellotetraose influences various types of cells and cellular processes. For instance, it has been shown to induce the production of cellulase-degrading enzymes in the fungus Fusarium oxysporum f. sp. lycopersici . This suggests that cellotetraose can influence gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of cellotetraose involves its interaction with enzymes like cellobiose 2-epimerase. This enzyme shares a catalytic machinery with monosaccharide isomerases and epimerases, having an (α/α)6-barrel catalytic domain . The enzyme’s action on cellotetraose can result in changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cellotetraose can change over time. For instance, it has been shown to induce the transcription of certain genes in Fusarium oxysporum f. sp. lycopersici, with the highest levels of transcripts observed in the presence of cellotetraose .

Dosage Effects in Animal Models

While specific studies on the dosage effects of cellotetraose in animal models are limited, it is known that the effects of similar compounds can vary with different dosages

Metabolic Pathways

Cellotetraose is involved in various metabolic pathways. For instance, it is a substrate for the enzyme cellobiose 2-epimerase, which is involved in the metabolism of various carbohydrates .

Transport and Distribution

Cellotetraose is transported and distributed within cells and tissues through specific transport systems. For instance, the fungus Neurospora crassa relies on a high-affinity cellodextrin transport system for rapid growth on cellulose .

Métodos De Preparación

La maltotetraosa se deriva principalmente de la hidrólisis de almidón o maltodextrina . Los métodos tradicionales para su producción incluyen la hidrólisis ácida, la hidrólisis enzimática y las combinaciones ácido-enzima, siendo la hidrólisis enzimática el enfoque predominante . En entornos industriales, la maltotetraosa se produce mediante la hidrólisis de polisacáridos amiláceos catalizada por la amilasa de maltotetraosa . Se ha desarrollado un método biofísico novedoso y eficiente para producir maltotetraosa de alta pureza, que implica la hidrólisis multienzimática, la fermentación con levaduras y la separación en lecho móvil simulado .

Análisis De Reacciones Químicas

La maltotetraosa sufre diversas reacciones químicas, incluida la hidrólisis y la glicosilación. La hidrólisis de la maltotetraosa es catalizada por enzimas como la amilasa de maltotetraosa, lo que da como resultado la formación de maltooligosacáridos más pequeños . Las reacciones de glicosilación implican la adición de unidades de glucosa a la maltotetraosa, formando oligosacáridos más grandes. Los reactivos comunes utilizados en estas reacciones incluyen enzimas como la amilasa de maltotetraosa y las glicosiltransferasas . Los principales productos formados a partir de estas reacciones son maltooligosacáridos más pequeños y oligosacáridos más grandes, dependiendo de las condiciones específicas de la reacción .

Comparación Con Compuestos Similares

La maltotetraosa es similar a otros maltooligosacáridos, como la maltotriosa y la maltopentosa . Estos compuestos también están compuestos por unidades de glucosa unidas por enlaces glucosídicos α-1,4, pero difieren en el número de unidades de glucosa. La maltotriosa consta de tres unidades de glucosa, mientras que la maltopentosa consta de cinco unidades de glucosa . La maltotetraosa es única en sus funciones fisiológicas específicas y su capacidad para inhibir las primeras etapas de la aterosclerosis . Además, la maltotetraosa tiene una capacidad superior de retención de humedad y resistencia a la retrogradación de los alimentos con almidón en comparación con otros maltooligosacáridos .

Actividad Biológica

Cellotetraose, a cellodextrin composed of four glucose units linked by β-1,4-glycosidic bonds, has garnered attention in the field of carbohydrate biochemistry due to its significant biological activities. This article explores its role as an inducer of cellulase genes, its interactions with various enzymes, and its potential applications in biotechnology and medicine.

Induction of Cellulase Genes

Research has shown that cellotetraose acts as a potent inducer of cellulase gene expression in certain microorganisms. A study indicated that the highest levels of cel7C transcripts were observed in the presence of cellotetraose, surpassing those induced by cellobiose or cellulose. Specifically, the transcript levels reached up to 2.7×106 copies per 105 actin gene transcripts when exposed to cellotetraose . The induction pattern is summarized in Table 1 below:

| Substrate | Gene Induction Level | Transcript Copies per 10^5 Actin |

|---|---|---|

| Cellotetraose | cel7C | 2.7×106 |

| Cellotriose | cel7D | 1.7×106 |

| Cellobiose | cel7C | Lower than cellotetraose |

This data suggests that cellotetraose and cellotriose are more effective than cellobiose in promoting the transcription of cellulolytic genes, which are crucial for cellulose degradation.

Enzymatic Interactions

Cellotetraose has been studied for its interactions with various enzymes involved in cellulose hydrolysis. For instance, the enzyme CtCel124 displayed no activity against cellotetraose but was significantly more active against longer oligosaccharides like cellohexaose . This specificity indicates that while cellotetraose is not a substrate for all cellulases, it can still play a role in enzyme-substrate dynamics.

Additionally, a recent study highlighted the biochemical properties of GH94 cellodextrin phosphorylase (CDP), which showed the highest activity on cellotetraose compared to other substrates. The enzyme exhibited a unique ability to catalyze both phosphorolytic and reverse synthetic reactions involving cellodextrins . This dual function positions CDP as a valuable tool for synthesizing various oligosaccharides.

Applications in Biotechnology

The biological activities of cellotetraose extend into biotechnological applications. Its role as an inducer of cellulase genes can be harnessed in biofuel production, where enhancing cellulase expression is vital for efficient cellulose degradation into fermentable sugars. Furthermore, modified analogues of cellotetraose have been developed as molecular probes to study enzyme mechanisms and interactions .

Case Studies

- Cellulolytic Activity Enhancement : In a study involving Clostridium thermocellum, the addition of cellotetraose significantly increased the expression levels of several cellulase genes, leading to enhanced cellulose degradation efficiency during fermentation processes.

- Enzyme Characterization : Another investigation characterized a novel glycosidase from a hyperthermophilic bacterium that preferentially utilized cellotetraose over other oligosaccharides, demonstrating its potential in high-temperature industrial applications where traditional enzymes may fail .

Propiedades

Número CAS |

38819-01-1 |

|---|---|

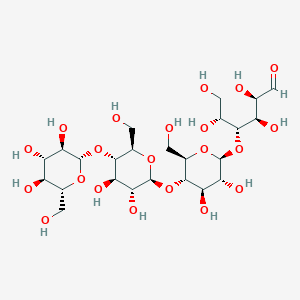

Fórmula molecular |

C24H42O21 |

Peso molecular |

666.6 g/mol |

Nombre IUPAC |

(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C24H42O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h1,6-24,26-39H,2-5H2/t6-,7+,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24-/m0/s1 |

Clave InChI |

UYQJCPNSAVWAFU-ZEUIETHYSA-N |

SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)O)O |

SMILES isomérico |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)O)O)O)O |

SMILES canónico |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)O)O |

Descripción física |

Beige powder; [Sigma-Aldrich MSDS] |

Sinónimos |

O-β-D-Glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-D-glucose; (Glc1-b-4)3-D-Glc; |

Origen del producto |

United States |

A: Cellotetraose interacts with several enzymes involved in cellulose degradation, particularly cellobiohydrolases (CBHs) [], endoglucanases [], and β-glucosidases [].

A: Cellobiohydrolases, such as Humicola insolens Cel6A (CBH II), exhibit a processive mode of action, sequentially cleaving cellobiose units from the non-reducing end of cellotetraose and longer cello-oligosaccharides [, ]. Conversely, endoglucanases, like those found in Bacillus circulans and Fusarium lini, cleave internal glycosidic linkages within cellotetraose, yielding shorter cello-oligosaccharides like cellobiose and cellotriose [, ].

A: β-glucosidases, such as BGlu1 from rice, hydrolyze the β-1,4-glycosidic bond at the reducing end of cellotetraose, ultimately releasing glucose monomers [, ].

A: Yes, studies on a Streptomyces species demonstrated that cellotetraose, along with cellotriose, can specifically induce the production of cellulolytic enzymes, including endoglucanase and β-glucosidase [].

ANone: Cellotetraose has the molecular formula C24H42O21 and a molecular weight of 666.58 g/mol.

A: The crystal structure of cellotetraose hemihydrate exhibits a similar molecular packing arrangement as cellulose II, with two antiparallel molecules present within the unit cell []. This similarity suggests that cellotetraose can serve as a valuable model for understanding the complex structure of cellulose II.

A: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, COSY, HSQC, HMBC, and HMQC-TOCSY, is widely employed for characterizing cellotetraose and other cello-oligosaccharides [, , ]. Additionally, X-ray photoelectron spectroscopy (XPS) can provide insights into the binding energies of carbon atoms within the cellotetraose molecule [].

A: Cellotetraose exhibits good solubility and stability in aqueous solutions, making it amenable to various biochemical and biophysical studies [].

A: Molecular dynamics simulations of cellotetraose, cellopentaose, and cellohexaose in aqueous solutions indicate that the aggregation state and stability of these oligosaccharides increase with increasing DP []. The presence of more intermolecular hydrogen bonds in longer cello-oligosaccharides contributes to their enhanced stability.

A: Yes, cellotetraose can undergo oxidative degradation in the presence of hydrogen peroxide, yielding shorter cello-oligosaccharides, glucose, and other oxidized products [, ]. The degradation rate is temperature-dependent and follows pseudo-first-order kinetics.

A: Yes, cellotetraose serves as a valuable substrate for studying the catalytic activity and specificity of various cellulolytic enzymes, including endoglucanases, cellobiohydrolases, and β-glucosidases [, , , , ].

A: Cellotetraose can act as both a substrate and a product in glycosynthase reactions catalyzed by mutant forms of β-glucosidases, such as the E386G mutant of rice BGlu1. These reactions facilitate the synthesis of longer cello-oligosaccharides, highlighting the potential of cellotetraose as a building block for generating valuable carbohydrate polymers [].

A: Molecular docking simulations have been employed to investigate the binding mode and affinity of cellotetraose to various enzymes, including endoglucanases and β-glucosidases. These studies provide valuable insights into the specific interactions within the active site that govern substrate recognition and catalytic activity [, ].

A: Yes, molecular dynamics simulations have been used to study the dynamic behavior of cellotetraose in aqueous solutions, revealing information about its conformational flexibility, intermolecular interactions with water molecules, and self-diffusion properties []. These simulations contribute to a better understanding of cellotetraose's solution properties and behavior as a substrate for enzymatic reactions.

A: Studies on various cellulolytic enzymes reveal a clear trend of increasing substrate affinity and catalytic efficiency with increasing cello-oligosaccharide chain length. Cellotetraose generally exhibits higher binding affinities and faster hydrolysis rates compared to shorter cello-oligosaccharides like cellobiose and cellotriose [, , , ]. This suggests that the presence of additional glucose units provides more points of contact within the enzyme's active site, leading to stronger interactions and enhanced catalytic turnover.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.